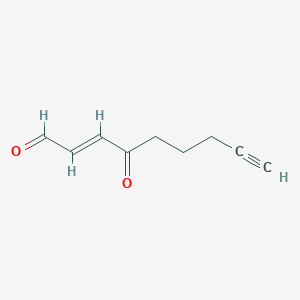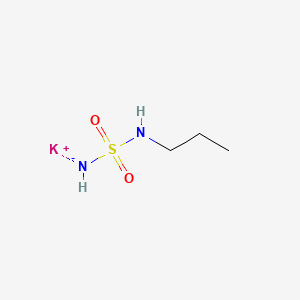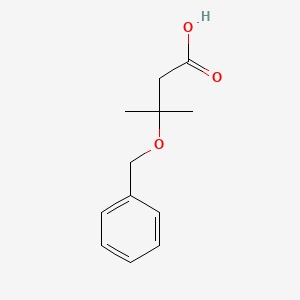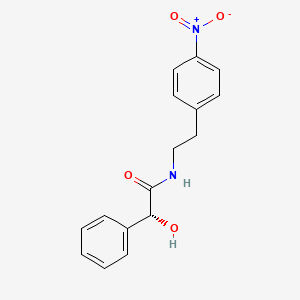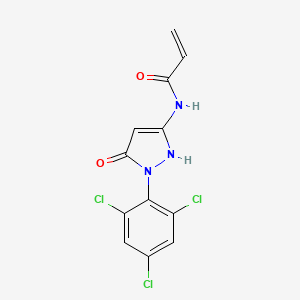
1-(2,4,6-Trichlorophenyl)-3-propeneamido-5-pyrazolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be related to 1-(2,4,6-trichlorophenyl)propan-2-one . This compound is a derivative of 2,4,6-trichlorophenol, which is a chlorinated phenol used in various applications .
Synthesis Analysis
A related compound, (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine (BCMTP), has been synthesized in a one-pot reaction .
Molecular Structure Analysis
The structure of a related compound, 5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile, has been studied . It crystallizes in the orthorhombic space group, Pca21, with two independent molecules (A and B) in the unit cell .
Chemical Reactions Analysis
A reaction involving N,N-Dimethylformamide (DMF) and N-benzoyl-N′-(2,4,6-trichlorophenyl)-thiourea (BAD) has been reported . DMF acted as both solvent and catalyst in this reaction .
Physical And Chemical Properties Analysis
2,4,6-Trichlorophenol, a related compound, is a clear to yellowish crystalline solid with a strong, phenolic odor . It has a melting point of 64-66 °C, a boiling point of 246 °C, and a density of 1.49 g/cm^3 .
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antitumor Evaluation
Research has demonstrated the synthesis of novel pyrazolones with significant antibacterial and antitumor properties. These compounds include enaminones containing the pyrazolone ring, which have been tested for their effectiveness against bacterial strains and cancer cell lines. These findings suggest the potential of pyrazolone derivatives in developing new antimicrobial and cancer treatments (Hamama et al., 2012).
Antimicrobial Agents
Novel series of pyrazolines bearing the trichlorophenyl moiety have shown moderate to good antimicrobial activity. This suggests their potential as novel and effective antimicrobial agents, contributing to the search for new treatments against resistant microbial strains (Laxmana et al., 2016).
Corrosion Inhibition and Antimicrobial Applications
Pyrazolone derivatives have been investigated for their corrosion inhibition properties and antimicrobial activities. These compounds have shown high efficiency as corrosion inhibitors, which could be beneficial for protecting metals against corrosion, in addition to their higher antibacterial activities compared to conventional bactericides (Sayed et al., 2018).
Antimalarial Activity
The synthesis of 4-acylhydrazone-5-pyrazolones and their metal complexes have been evaluated for antimalarial activity, demonstrating decent outcomes in in vitro studies. This highlights the potential of pyrazolone derivatives in antimalarial drug development (Shaikh et al., 2021).
Anticancer Agents
Pyrazolone derivatives have been identified as potential anticancer agents, with studies showing their inhibitory effects on human telomerase and other cancer cell lines. This indicates their usefulness in cancer treatment and the importance of further research in this area (Kakiuchi et al., 2004).
Safety And Hazards
Zukünftige Richtungen
Donor engineering of diphenylamine-substituted tris(2,4,6-trichlorophenyl)methyl radicals for controlling the intramolecular charge transfer and near-infrared photothermal conversion has been studied . This research suggests that organic radicals have potential for application in photothermal therapy in the near future .
Eigenschaften
IUPAC Name |
N-[3-oxo-2-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3N3O2/c1-2-10(19)16-9-5-11(20)18(17-9)12-7(14)3-6(13)4-8(12)15/h2-5,17H,1H2,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZAGUGFAMOMMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=O)N(N1)C2=C(C=C(C=C2Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40703104 |
Source


|
| Record name | N-[5-Oxo-1-(2,4,6-trichlorophenyl)-2,5-dihydro-1H-pyrazol-3-yl]prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40703104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4,6-Trichlorophenyl)-3-propeneamido-5-pyrazolone | |
CAS RN |
15957-48-9 |
Source


|
| Record name | N-[5-Oxo-1-(2,4,6-trichlorophenyl)-2,5-dihydro-1H-pyrazol-3-yl]prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40703104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


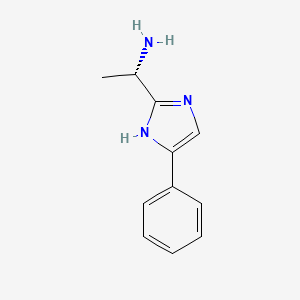
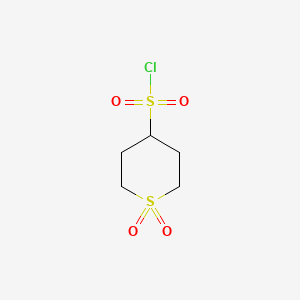
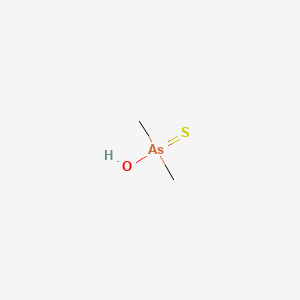
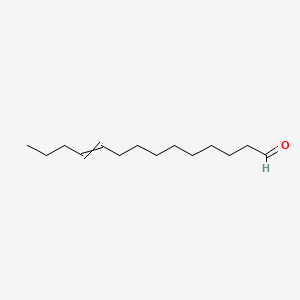
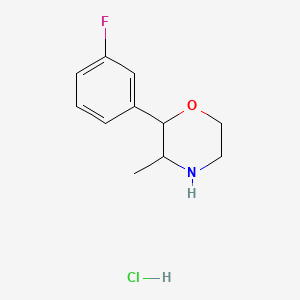
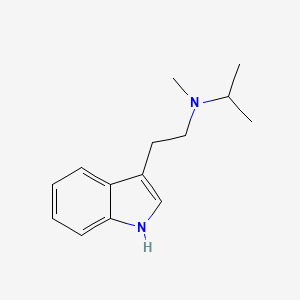
![N-Ethyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propan-2-amine](/img/structure/B579851.png)
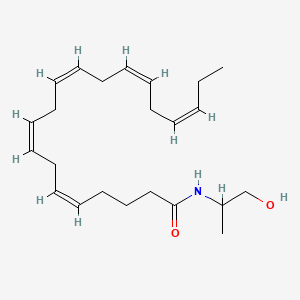
![N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide](/img/structure/B579853.png)
